![molecular formula C11H7N5O4 B5779838 7-(4-nitrophenyl)-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one](/img/structure/B5779838.png)
7-(4-nitrophenyl)-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-nitrophenyl)-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one is a heterocyclic compound that features a unique fusion of oxadiazole and diazepine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-nitrophenyl)-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-nitroaniline with a suitable diazotizing agent to form a diazonium salt, which then undergoes cyclization with a suitable oxadiazole precursor . The reaction conditions often require the use of solvents such as acetonitrile or dimethylformamide and catalysts like copper(I) chloride to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-(4-nitrophenyl)-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives under strong oxidizing conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, copper(I) chloride, and various diazotizing agents . Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
7-(4-nitrophenyl)-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-(4-nitrophenyl)-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole and diazepine derivatives, such as:
- 1,2,4-oxadiazole
- 1,2,5-oxadiazole
- 1,3,4-oxadiazole
Uniqueness
What sets 7-(4-nitrophenyl)-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one apart is its unique fusion of oxadiazole and diazepine rings, which imparts distinct chemical and biological properties . This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
7-(4-nitrophenyl)-1,3-dihydro-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N5O4/c17-9-5-8(12-10-11(13-9)15-20-14-10)6-1-3-7(4-2-6)16(18)19/h1-5H,(H,12,14)(H,13,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFDXRUXTWWMQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)N=C3C(=N2)NON3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.